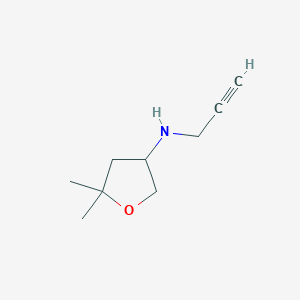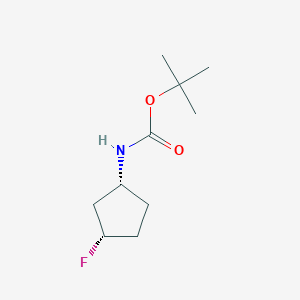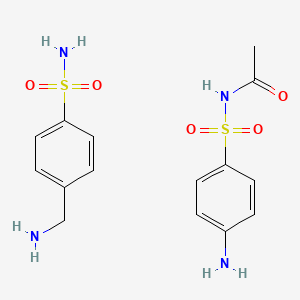
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C19H18OS. It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with phenyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3,5-dimethyl-4-phenylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler thiophene derivative with fewer substituents.
Phenylthiophene: A thiophene derivative with a phenyl group attached.
Dimethylthiophene: A thiophene derivative with two methyl groups attached.
Uniqueness
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C19H18OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-phenylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C19H18OS/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(13)18(20)16-11-7-4-8-12-16/h3-12,18,20H,1-2H3 |
InChI Key |
CDARINMICOIKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)

amine](/img/structure/B13082294.png)

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)


![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)




![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)

